molecular formula C7H9NO3S B2754593 1-(3,5-Dimethoxyisothiazol-4-yl)ethan-1-one CAS No. 2138058-26-9

1-(3,5-Dimethoxyisothiazol-4-yl)ethan-1-one

Cat. No.: B2754593
CAS No.: 2138058-26-9
M. Wt: 187.21
InChI Key: YIHFJNRJEQBDDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethoxyisothiazol-4-yl)ethan-1-one is a chemical compound with a unique structure that includes an isothiazole ring substituted with methoxy groups at the 3 and 5 positions and an ethanone group at the 1 position. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

1-(3,5-Dimethoxyisothiazol-4-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxyisothiazol-4-yl)ethan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,5-dimethoxyisothiazole with ethanone derivatives in the presence of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxyisothiazol-4-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyisothiazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dimethylisothiazol-4-yl)ethan-1-one
  • 1-(3,5-Dimethoxyisoxazol-4-yl)ethan-1-one
  • 1-(3,5-Dimethoxyphenyl)ethan-1-one

Uniqueness

1-(3,5-Dimethoxyisothiazol-4-yl)ethan-1-one is unique due to its specific substitution pattern on the isothiazole ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-(3,5-dimethoxy-1,2-thiazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-4(9)5-6(10-2)8-12-7(5)11-3/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHFJNRJEQBDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SN=C1OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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